molecular formula C22H30F3NOS B6310372 N-cyclohexylcyclohexanamine;(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal CAS No. 131124-02-2

N-cyclohexylcyclohexanamine;(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal

Cat. No.: B6310372
CAS No.: 131124-02-2
M. Wt: 413.5 g/mol
InChI Key: GBKWSPFZBUUSET-RJDPJKJLSA-N
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Description

N-cyclohexylcyclohexanamine and (Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal are two distinct chemical compounds. N-cyclohexylcyclohexanamine, also known as dicyclohexylamine, is an organic compound with the formula C12H23N. It is a secondary amine with two cyclohexyl groups attached to a nitrogen atom. (Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal is a compound characterized by the presence of trifluoromethyl, phenyl, and sulfanyl groups attached to a butenal backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • N-cyclohexylcyclohexanamine

      Laboratory Synthesis: N-cyclohexylcyclohexanamine can be synthesized by the reaction of cyclohexylamine with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired amine.

      Industrial Production: Industrially, N-cyclohexylcyclohexanamine is produced by the hydrogenation of dicyclohexyl ketone over a nickel catalyst. This method is efficient and scalable for large-scale production.

  • (Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal

      Laboratory Synthesis: This compound can be synthesized through a multi-step process involving the introduction of trifluoromethyl, phenyl, and sulfanyl groups onto a butenal backbone. Specific reagents and conditions vary depending on the desired stereochemistry and functional group compatibility.

Chemical Reactions Analysis

Types of Reactions

  • N-cyclohexylcyclohexanamine

      Oxidation: N-cyclohexylcyclohexanamine can undergo oxidation to form N-cyclohexylcyclohexanone.

      Reduction: It can be reduced to form cyclohexylamine.

      Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.

  • (Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal

      Addition Reactions: The double bond in the butenal backbone can undergo addition reactions with various nucleophiles and electrophiles.

      Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

      Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    N-cyclohexylcyclohexanamine: Major products include N-cyclohexylcyclohexanone and cyclohexylamine derivatives.

    (Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal: Major products include addition products at the double bond and oxidized forms of the sulfanyl group.

Scientific Research Applications

Chemistry

    N-cyclohexylcyclohexanamine: Used as a reagent in organic synthesis and as a stabilizer for certain polymers.

    (Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal: Utilized in the synthesis of complex organic molecules and as a building block for pharmaceuticals.

Biology

    N-cyclohexylcyclohexanamine: Investigated for its potential as a bioactive compound with antimicrobial properties.

    (Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal: Studied for its interactions with biological macromolecules and potential therapeutic applications.

Medicine

    N-cyclohexylcyclohexanamine: Explored for its potential use in drug formulations and as a precursor for active pharmaceutical ingredients.

    (Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal: Investigated for its potential as a lead compound in drug discovery.

Industry

    N-cyclohexylcyclohexanamine: Used in the production of rubber chemicals, corrosion inhibitors, and surfactants.

    (Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

  • N-cyclohexylcyclohexanamine

      Molecular Targets: Interacts with enzymes and receptors in biological systems, potentially affecting neurotransmitter pathways.

      Pathways Involved: May influence metabolic pathways and signal transduction processes.

  • (Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal

      Molecular Targets: Binds to specific proteins and enzymes, modulating their activity.

      Pathways Involved: Involved in redox reactions and cellular signaling pathways.

Comparison with Similar Compounds

  • N-cyclohexylcyclohexanamine

      Similar Compounds: Cyclohexylamine, dicyclohexylamine, and N,N-dimethylcyclohexylamine.

      Uniqueness: N-cyclohexylcyclohexanamine has unique steric properties due to the presence of two cyclohexyl groups, affecting its reactivity and interactions.

  • (Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal

      Similar Compounds: (E)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal, 4,4,4-trifluoro-2-phenylbut-2-enal, and 4,4,4-trifluoro-2-phenyl-3-sulfanylbutanal.

      Uniqueness: The (Z)-configuration and the presence of trifluoromethyl and sulfanyl groups confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(Z)-4,4,4-trifluoro-2-phenyl-3-sulfanylbut-2-enal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C10H7F3OS/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;11-10(12,13)9(15)8(6-14)7-4-2-1-3-5-7/h11-13H,1-10H2;1-6,15H/b;9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKWSPFZBUUSET-RJDPJKJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)C(=C(C(F)(F)F)S)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC2CCCCC2.C1=CC=C(C=C1)/C(=C(\C(F)(F)F)/S)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30F3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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